molecular formula C13H15Cl3N2O3 B569591 N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide CAS No. 139542-32-8

N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide

Cat. No. B569591
CAS RN: 139542-32-8
M. Wt: 353.624
InChI Key: RHDVQZWCBQXOJW-UHFFFAOYSA-N
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Description

“N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide” is a chemical compound with the molecular formula C13H15Cl3N2O3 . It has a molecular weight of 353.63 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.366±0.06 g/cm3 . It has a melting point range of 87 - 90°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Synthesis and Applications in Medicinal Chemistry : A review discussed the carbamoylation of C–H and X–H (X = N, O) bonds with formamides via cross-dehydrogenative coupling reactions. This method is effective for preparing carboxamide, carbamate, and urea derivatives, prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

  • Human Toxicity Studies : A study on prochloraz (related to the queried compound) indicated its potential toxicity in humans, highlighting the importance of understanding its effects in the context of human exposure (Chen, Lin, Yen, & Lin, 2013).

  • Analytical Detection in Food Products : Research on the simultaneous determination of prochloraz and its metabolites in fruits and vegetables using LC-MS/MS provided insights into monitoring and safety assessment of such compounds in food items (Fu, Wang, Zhang, & Wu, 2020).

  • Antiulcer Activity : A study on the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, including carbamoyl derivatives, showed significant antiulcer activity, suggesting therapeutic applications (Hosokami et al., 1992).

  • Effects on Drug Metabolism in Birds : An investigation into the effects of prochloraz on drug metabolism in birds highlighted its influence on hepatic and intestinal cytochrome P-450 levels and monooxygenase activities, important for understanding the ecological impact of such compounds (Riviere, Bach, & Grolleau, 1985).

Mechanism of Action

BTS44596, also known as N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide, is a metabolite of the fungicide prochloraz . Here is a detailed explanation of its mechanism of action:

Target of Action

The primary target of BTS44596 is lanosterol 14 α-demethylase (CYP51A1) , an enzyme necessary for the generation of fungal ergosterol . Ergosterol is an essential component in the fungal cell membrane .

Mode of Action

BTS44596 inhibits the activity of lanosterol 14 α-demethylase (CYP51A1) . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane .

Biochemical Pathways

The inhibition of lanosterol 14 α-demethylase (CYP51A1) by BTS44596 affects the ergosterol biosynthesis pathway . This disruption leads to a decrease in ergosterol levels, causing instability and abnormality in the fungal cell membrane .

Pharmacokinetics

It’s known that prochloraz and its metabolites, including bts44596, can be detected in strawberries . The dissipation of prochloraz in strawberries follows the first-order kinetic equation, and its half-life is 8.06 days .

Result of Action

The inhibition of ergosterol synthesis by BTS44596 leads to alterations in the fungal cell membrane . This results in the disruption of essential functions and ultimately the death of the fungus .

Action Environment

The action of BTS44596 can be influenced by environmental factors. For instance, the dissipation rate of prochloraz, from which BTS44596 is derived, can vary under different greenhouse conditions . .

properties

IUPAC Name

N-[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N2O3/c1-2-3-18(13(20)17-8-19)4-5-21-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDVQZWCBQXOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891607
Record name N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139542-32-8
Record name N-{propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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